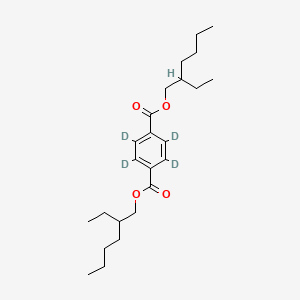
Dioctyl Terepthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl Terephthalate-d4 is a deuterated form of Dioctyl Terephthalate, which is a non-phthalate plasticizer. The molecular formula of Dioctyl Terephthalate-d4 is C24H34D4O4, and it has a molecular weight of 394.58 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl Terephthalate-d4 can be synthesized through the esterification of terephthalic acid with 2-ethylhexanol in the presence of a deuterated catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
The industrial production of Dioctyl Terephthalate-d4 involves the transesterification of dimethyl terephthalate with 2-ethylhexanol in the presence of a deuterated catalyst. This method is preferred due to its efficiency and high yield . The reaction is carried out at elevated temperatures and under vacuum to facilitate the removal of methanol, a byproduct of the reaction.
Chemical Reactions Analysis
Types of Reactions
Dioctyl Terephthalate-d4 undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or tetrabutyl titanate are used under elevated temperatures and vacuum conditions.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as common reagents.
Major Products Formed
Esterification: Dioctyl Terephthalate-d4 is formed from terephthalic acid and 2-ethylhexanol.
Transesterification: Dioctyl Terephthalate-d4 is formed from dimethyl terephthalate and 2-ethylhexanol.
Hydrolysis: Terephthalic acid and 2-ethylhexanol are formed from Dioctyl Terephthalate-d4.
Scientific Research Applications
Dioctyl Terephthalate-d4 is used in various scientific research applications, including:
Biology: It is used in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of Dioctyl Terephthalate-d4 involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling, allowing for the identification of molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate:
Diisononyl phthalate: Another plasticizer used in similar applications but with a different chemical structure.
Di(2-ethylhexyl) adipate: A plasticizer with similar properties but derived from adipic acid instead of terephthalic acid.
Uniqueness
Dioctyl Terephthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and studying molecular interactions and pathways. Its non-phthalate nature also makes it a safer alternative to traditional phthalate plasticizers, reducing potential health risks associated with phthalate exposure .
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/i13D,14D,15D,16D |
InChI Key |
RWPICVVBGZBXNA-DNXUXHMQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(CC)CCCC)[2H])[2H])C(=O)OCC(CC)CCCC)[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
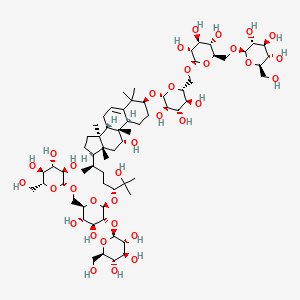
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
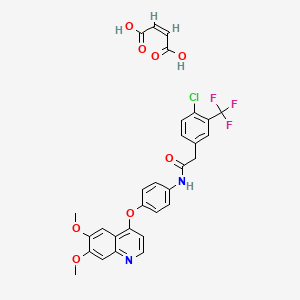
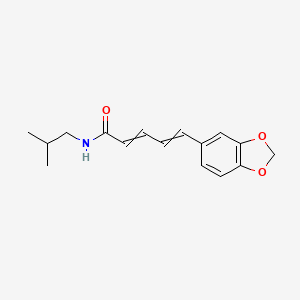
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
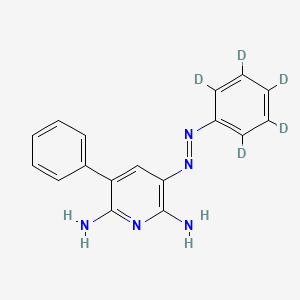
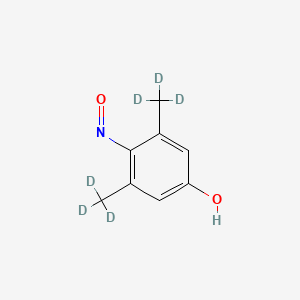
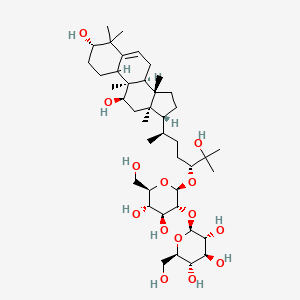
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
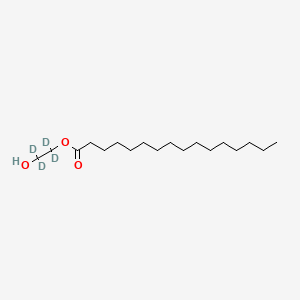
![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
